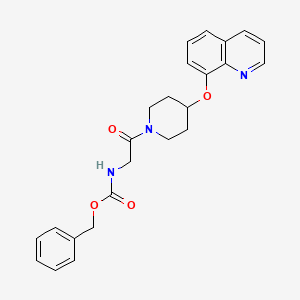

Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

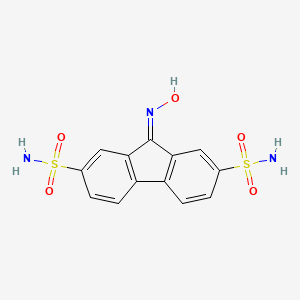

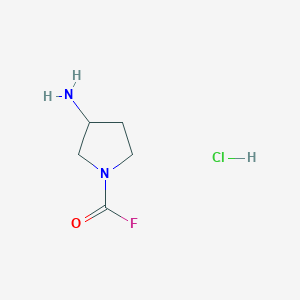

“Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate” is a chemical compound with the molecular formula C24H25N3O4 . It is related to piperidones, which are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes is described. The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .Molecular Structure Analysis

The molecular structure of this compound involves a benzyl group attached to a carbamate group, which is in turn attached to a piperidine ring. The piperidine ring is substituted with a quinoline group via an ether linkage .Scientific Research Applications

Gold(I)-Catalyzed Intramolecular Hydrofunctionalization

The gold(I)-catalyzed intramolecular hydrofunctionalization of N-allenyl carbamates, including compounds structurally related to "Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate," demonstrates significant versatility. This process effectively forms piperidine derivatives through the hydroamination of N-allenyl carbamates. Additionally, hydroalkoxylation and hydroarylation processes form oxygen heterocycles and vinyl tetrahydrocarbazoles, respectively, showcasing the compound's potential in synthesizing complex heterocyclic structures with high exo-selectivity (Zhang et al., 2006).

Catalyst-Free Synthesis of Substituted Carbamates

A catalyst-free approach for synthesizing N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from corresponding N-hetaryl ureas and alcohols highlights an environmentally friendly method relevant to compounds similar to "this compound." This technique yields a wide array of substituted carbamates featuring various functional groups, proving its utility in preparing complex organic molecules (Kasatkina et al., 2021).

Synthesis and Antimicrobial Evaluation of Fluoroquinolone Derivatives

The synthesis and evaluation of fluoroquinolone derivatives, structurally akin to "this compound," for antimicrobial activities provide insights into the compound's potential application in developing new antibacterial and antifungal agents. These derivatives exhibit promising in vitro antimicrobial activities, underlining the broader implications of related compounds in medicinal chemistry (Srinivasan et al., 2010).

Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist

The development of THRX-198321, which combines a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist within a single molecule, showcases the intricate molecular design possible with compounds related to "this compound." This dual-action molecule exhibits high affinity and potent activity at both receptors, demonstrating the potential for complex therapeutic agents (Steinfeld et al., 2011).

Future Directions

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c28-22(16-26-24(29)30-17-18-6-2-1-3-7-18)27-14-11-20(12-15-27)31-21-10-4-8-19-9-5-13-25-23(19)21/h1-10,13,20H,11-12,14-17H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKGQRNFDDBBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)

![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)